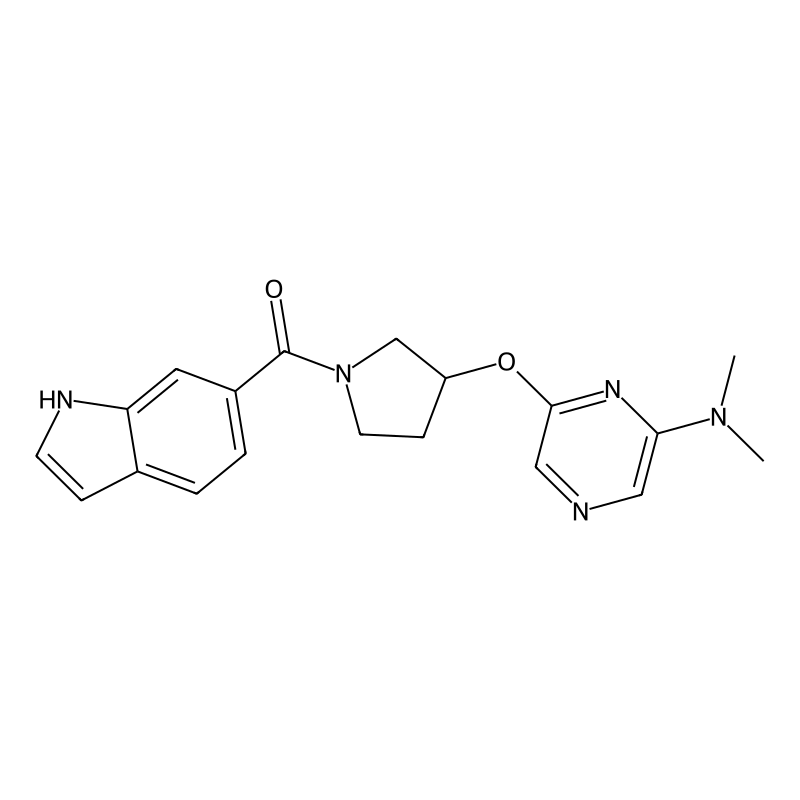

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone: Current Research Availability

Here are some reasons why information on this specific compound might be limited:

- New or Proprietary Molecule: It's possible this molecule is a recent discovery and hasn't yet been extensively studied.

- Commercially Available Compound: The available information suggests this compound may be commercially available, potentially for research purposes. However, the lack of public research publications suggests it might not be a common molecule in scientific research.

Future Research Directions

- Medicinal Chemistry: The molecule contains an indole group, which is a common scaffold in many biologically active molecules. Researchers might explore if this compound has any medicinal properties.

- Organic Chemistry: The synthesis and properties of this molecule could be of interest to organic chemists studying new reactions or functional groups.

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, an indole moiety, and a dimethylamino-substituted pyrazine. This unique arrangement of functional groups suggests potential for diverse biological activity and applications in medicinal chemistry.

- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, facilitating reactions with electrophiles.

- Hydrolysis Reactions: The methanone group may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

- Oxidation-Reduction Reactions: The presence of the dimethylamino group may allow for redox reactions, particularly in biological systems where electron transfer is crucial.

These reactions are essential for understanding the compound's stability and reactivity in various environments, especially within biological systems.

- Anticancer Activity: Many indole derivatives are known for their ability to inhibit tumor growth.

- Neuroprotective Effects: Pyrazine derivatives have been studied for their potential to protect neuronal cells.

- Antimicrobial Properties: The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activity spectrum based on the compound's structure .

Synthesis of this compound can be approached through several methods:

- Multi-step Synthesis: Starting from commercially available precursors, the synthesis can involve:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the dimethylamino group through amination reactions.

- Coupling of the indole and pyrazine moieties via various coupling strategies such as Suzuki or Buchwald-Hartwig cross-coupling.

- One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel, potentially improving yield and reducing purification steps.

The applications of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone are likely to span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting cancer or neurodegenerative diseases.

- Chemical Probes: The compound may be useful in biochemical assays to study specific biological pathways or mechanisms.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

- Molecular Docking Studies: These can predict how well the compound binds to specific proteins or enzymes involved in disease processes.

- In Vitro Assays: Evaluating the compound's effects on cell lines can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone, which may include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Dimethylaminopyrazine | Contains a dimethylamino group | Antimicrobial |

| 2. Indole derivatives | Aromatic indole structure | Anticancer |

| 3. Pyrrolidine-based compounds | Pyrrolidine ring | Neuroprotective |

These compounds highlight the unique combination of a pyrazine moiety with an indole structure and a pyrrolidine ring in the target compound, suggesting distinct pharmacological profiles that may not be present in other similar compounds.